molecular formula C23H24ClN3 B12698668 9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene CAS No. 119484-74-1

9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene

Cat. No.: B12698668
CAS No.: 119484-74-1
M. Wt: 377.9 g/mol
InChI Key: DEZWKIQYIZDMDY-UHFFFAOYSA-N
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Description

“9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene” is a complex organic compound featuring a unique pentacyclic structure with a chlorophenyl group. Compounds with such intricate structures are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene” would likely involve multiple steps, including the formation of the pentacyclic core and the introduction of the chlorophenyl group. Common synthetic methods might include:

    Cyclization Reactions: To form the pentacyclic core, cyclization reactions involving multiple ring closures could be employed.

    Substitution Reactions: Introduction of the chlorophenyl group could be achieved through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene” could undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions could be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The chlorophenyl group could participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, “9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene” could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

The compound might exhibit biological activity, making it a candidate for drug discovery and development. Its unique structure could interact with biological targets in novel ways.

Medicine

Potential medicinal applications could include its use as a therapeutic agent for treating diseases, pending further research on its biological activity and safety profile.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene” would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor activity in cells.

    Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    9-phenyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene: Similar structure without the chlorine atom.

    9-(2-bromophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene: Similar structure with a bromine atom instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in “9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene” could confer unique chemical and biological properties, such as increased reactivity or specific interactions with biological targets.

Properties

CAS No.

119484-74-1

Molecular Formula

C23H24ClN3

Molecular Weight

377.9 g/mol

IUPAC Name

9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene

InChI

InChI=1S/C23H24ClN3/c24-18-9-3-1-8-17(18)23-26-13-6-5-11-20(26)22-21-16(12-14-27(22)23)15-7-2-4-10-19(15)25-21/h1-4,7-10,20,22-23,25H,5-6,11-14H2

InChI Key

DEZWKIQYIZDMDY-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)C3C4=C(CCN3C2C5=CC=CC=C5Cl)C6=CC=CC=C6N4

Origin of Product

United States

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